molecular formula C13H10Cl2O2S3 B2525389 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-52-6

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No. B2525389
M. Wt: 365.3
InChI Key: CTSBGBNQFWWYQP-UHFFFAOYSA-N
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Description

The compound "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" appears to be a derivative of thieno[2,3-b]thiopyran, which is a heterocyclic compound. The papers provided do not directly discuss this compound but provide insights into the synthesis and properties of related thieno[2,3-b]thiopyran derivatives. These derivatives are of interest due to their potential pharmacological properties and use as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of related compounds involves starting from 2-mercaptothiophene and crotonic acid to produce intermediates such as 3-(2-mercaptothiophene)butanoic acid, which is then cyclized using phosphorus pentoxide to yield 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one . Another method involves chlorination with thionyl chloride and cyclization with anhydrous aluminium chloride to produce 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide . These methods indicate that the synthesis of the compound would likely involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]thiopyran derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would be essential in confirming the structure of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" by identifying its functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]thiopyran derivatives can include chlorosulfonylation, amination, and reactions with sulfuryl chloride . These reactions lead to the introduction of various substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds. The compound would likely undergo similar reactions, which could be used to further modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiopyran derivatives are influenced by their molecular structure. The introduction of different substituents, such as chloro groups or sulfonamide groups, can affect properties like solubility, melting point, and reactivity . The specific properties of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" would need to be determined experimentally, but it can be inferred that the presence of dichlorophenyl and sulfanyl groups would impact its chemical behavior and potential applications in drug synthesis or other areas.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide derivatives, including processes involving thieno[2,3-b]thiopyran derivatives. For instance, the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, a dorzolamide hydrochloride intermediate, demonstrates the multi-step synthesis involving addition, cyclization, and amination reactions, highlighting the compound's relevance in creating sulfonamide-based therapeutics L. Lei, 2007.

  • Advanced Organic Synthesis Techniques : The development of fused heterocyclic systems from tetrahydro-4H-thiopyran-4-ones, which are structurally related to the compound of interest, showcases the versatility of these frameworks in generating diverse organic structures. Such research underlines the synthetic utility of thieno[2,3-b]thiopyran derivatives in creating complex organic molecules A. M. El-Ghanam, 2006.

  • Lipase Catalysis for Enantiomer Preparation : The kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase emphasizes the importance of enzymatic methods in obtaining enantiomerically pure compounds. This research signifies the role of thieno[2,3-b]thiopyran derivatives in stereochemical studies and enantioselective syntheses Mihaela C. Turcu et al., 2009.

Chemical Properties and Reactions

  • Electrochemical and Photophysical Studies : Investigations into the electrochemical behavior and photoisomerization of thiopyran derivatives, including those with electron-withdrawing or donating groups, shed light on their potential in material sciences, such as in the development of photoresponsive materials. These studies contribute to understanding the fundamental chemical properties that govern the behavior of thieno[2,3-b]thiopyran derivatives under various conditions F. Jafarpour et al., 2008.

  • Chemiluminescence from Sulfanyl-Substituted Compounds : The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, derived from thiophene compounds, highlights the potential application of thieno[2,3-b]thiopyran derivatives in developing chemiluminescent probes and materials N. Watanabe et al., 2010.

properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBGBNQFWWYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

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